molecular formula C10H13IO2 B13922930 4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene CAS No. 350685-31-3

4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene

Cat. No.: B13922930
CAS No.: 350685-31-3
M. Wt: 292.11 g/mol
InChI Key: XFXCBBCXWKQQRK-UHFFFAOYSA-N
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Description

4-Iodo-2-isopropoxy-1-methoxybenzene is an organic compound with the molecular formula C10H13IO2 It is a derivative of benzene, where the benzene ring is substituted with iodine, isopropoxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-2-isopropoxy-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-isopropoxy-1-methoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or acetic acid at a controlled temperature to ensure selective iodination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of 4-iodo-2-isopropoxy-1-methoxybenzene may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-isopropoxy-1-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of 4-azido-2-isopropoxy-1-methoxybenzene or 4-thio-2-isopropoxy-1-methoxybenzene.

    Oxidation: Formation of 4-iodo-2-isopropoxy-1-methoxybenzoic acid.

    Reduction: Formation of 2-isopropoxy-1-methoxybenzene.

Scientific Research Applications

4-Iodo-2-isopropoxy-1-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodo-2-isopropoxy-1-methoxybenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through various binding interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

    1-Iodo-2-isopropyl-4-methoxybenzene: Similar structure but with different substituent positions.

    4-Iodo-2-methoxybenzoic acid: Contains a carboxylic acid group instead of an isopropoxy group.

    4-Bromo-1-iodo-2-methoxybenzene: Contains a bromine atom in addition to the iodine atom .

Uniqueness

4-Iodo-2-isopropoxy-1-methoxybenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The combination of iodine, isopropoxy, and methoxy groups provides a distinct set of chemical properties that can be exploited in various applications, making it a valuable compound in both research and industry .

Properties

CAS No.

350685-31-3

Molecular Formula

C10H13IO2

Molecular Weight

292.11 g/mol

IUPAC Name

4-iodo-1-methoxy-2-propan-2-yloxybenzene

InChI

InChI=1S/C10H13IO2/c1-7(2)13-10-6-8(11)4-5-9(10)12-3/h4-7H,1-3H3

InChI Key

XFXCBBCXWKQQRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)I)OC

Origin of Product

United States

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